Pirarubicin

Cellular Uptake Kinetics Cytotoxicity Drug Conjugates

Choose Pirarubicin for its 4'-O-tetrahydropyranyl modification, which confers a unique pharmacological profile of rapid intracellular accumulation, 10-fold faster than doxorubicin conjugates, and potent activity against drug-resistant cancer cells. Unlike doxorubicin and epirubicin, pirarubicin demonstrates significantly reduced cardiotoxicity—an essential differentiator for long-term in vivo studies. It is the validated agent for intravesical bladder cancer models and for developing next-generation anthracycline formulations with improved therapeutic indices. Procure Pirarubicin to ensure your research translates to safer, more effective therapies.

Molecular Formula C32H37NO12
Molecular Weight 627.6 g/mol
CAS No. 72496-41-4
Cat. No. B1684484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirarubicin
CAS72496-41-4
Synonyms4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin
Molecular FormulaC32H37NO12
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
InChIInChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1
InChIKeyKMSKQZKKOZQFFG-YXRRJAAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirarubicin (CAS 72496-41-4): A Differentiated Anthracycline Topoisomerase II Inhibitor for Research and Clinical Development


Pirarubicin (THP) is a semi-synthetic anthracycline antibiotic and a 4'-O-tetrahydropyranyl derivative of doxorubicin [1]. It exerts its antitumor activity primarily through DNA intercalation and inhibition of topoisomerase II, thereby blocking DNA replication and RNA synthesis [2]. Compared to its parent compound doxorubicin, pirarubicin is characterized by more rapid cellular uptake, which underpins its potent cytotoxic profile [3]. Clinically, it demonstrates a broad spectrum of activity against solid tumors (e.g., breast, head and neck, urogenital) and hematological malignancies, while exhibiting a favorable safety profile with notably reduced cardiotoxicity and alopecia [4].

Why Pirarubicin Cannot Be Simply Substituted by Doxorubicin or Epirubicin: A Procurement Imperative


Despite belonging to the same anthracycline class, pirarubicin, doxorubicin, and epirubicin exhibit distinct pharmacological and toxicological fingerprints that preclude simple therapeutic substitution. The critical difference lies in the 4'-O-tetrahydropyranyl modification of pirarubicin, which fundamentally alters its cellular pharmacokinetics, resulting in faster tumor uptake and distinct intracellular retention compared to doxorubicin [1]. Furthermore, comparative preclinical and clinical studies demonstrate that pirarubicin's cardiotoxic profile is significantly weaker than both doxorubicin and epirubicin, a critical differentiator that impacts long-term patient safety and therapeutic index [2]. These intrinsic differences in uptake, efficacy against resistant cells, and organ-specific toxicity mandate a precise, evidence-based selection process for procurement in both research and clinical settings, where the choice of agent directly influences experimental outcomes and patient management.

Quantitative Differentiation of Pirarubicin (CAS 72496-41-4) Against Key Comparators: A Data-Centric Evidence Guide


Superior Cellular Uptake and Cytotoxicity of Pirarubicin Compared to Doxorubicin in vitro

Pirarubicin demonstrates a quantifiably superior rate of cellular internalization compared to doxorubicin, a feature that underpins its potent cytotoxic activity. This differentiation is consistent across both free drug and polymer-conjugated forms [1]. In a direct comparison of HPMA copolymer conjugates, the cellular uptake of the pirarubicin conjugate was 10-fold greater than the doxorubicin conjugate over a 240-minute incubation period, which translated to a cytotoxicity that was more than 10 times higher during a 72-hour incubation [1]. Furthermore, studies on the free drug form report that the intracellular concentration of pirarubicin can exceed that of doxorubicin by 2.5-fold in M5076 cells .

Cellular Uptake Kinetics Cytotoxicity Drug Conjugates

Reduced Cardiotoxicity of Pirarubicin Versus Doxorubicin and Epirubicin in Preclinical Models

The cardiotoxic actions of pirarubicin are demonstrably weaker than those of doxorubicin (DXR) and epirubicin (EPI) in controlled preclinical models. In a comparative rat study, animals post-treated with EPI or DXR exhibited more severe electrocardiogram (ECG) abnormalities, including prolongation of the QaT interval and flattening of the T-wave, than those treated with pirarubicin [1]. Histopathologically, myocardial vacuolization, swelling, and mononuclear cell infiltration were observed more severely in the EPI and DXR groups, and myofibril meandering was present in these groups but absent in pirarubicin-treated animals [1]. In an isolated papillary muscle model, EPI and DXR caused a negative inotropic effect, whereas pirarubicin induced a slight positive inotropic effect, further supporting a distinct pharmacodynamic profile [2].

Cardiotoxicity Cardiac Function Histopathology

Efficacy of Pirarubicin Against Doxorubicin-Resistant Tumor Models

Pirarubicin retains antitumor activity in preclinical models that are resistant to doxorubicin. This is a significant functional differentiator. Preclinical studies have demonstrated that pirarubicin is effective against doxorubicin-resistant P388 murine leukemia cell lines, among other resistant tumor models [1]. This finding is consistent with patent and other literature sources that state the agent exhibits activity against some doxorubicin-resistant cell lines [2]. While the specific mechanism may involve differences in drug efflux or topoisomerase II interaction, the functional consequence is clear: pirarubicin can circumvent a common form of anthracycline resistance.

Drug Resistance P388 Leukemia Topoisomerase II

Demonstrated Prophylactic Efficacy in Intravesical Bladder Cancer Recurrence

Pirarubicin has established, quantifiable efficacy in preventing recurrence of non-muscle invasive bladder cancer (NMIBC) following transurethral resection, a niche where doxorubicin may be less effective or poorly tolerated. A clinical study on a single, short retention (15-minute) instillation of pirarubicin immediately after surgery showed a significant improvement in recurrence-free survival compared to surgery alone. At 5 years, 72% of patients treated with pirarubicin were recurrence-free, compared to only 54% in the control group (p=0.031) [1]. Furthermore, a Phase II study demonstrated a 50% response rate in patients whose tumors had not responded to or recurred after prior doxorubicin intravesical therapy, indicating a potential role in salvage settings [2].

Intravesical Chemotherapy Bladder Cancer Recurrence Prevention

Liposomal Formulation Significantly Reduces Cardiac Accumulation

Formulation plays a critical role in the safety profile of pirarubicin. A novel pirarubicin liposome powder (L-THP) was developed to mitigate cardiotoxicity. In a comparative pharmacokinetic study in mice, the liposomal formulation (L-THP) reduced the accumulation of pirarubicin in the heart by 81.2% compared to the standard THP injection [1]. This dramatic reduction in cardiac exposure directly addresses the primary dose-limiting toxicity of anthracyclines and provides a quantifiable advantage for this specific formulation approach.

Liposome Pharmacokinetics Cardiotoxicity

Optimized Application Scenarios for Pirarubicin (CAS 72496-41-4) Based on Differentiated Evidence


Investigating Cellular Uptake and Overcoming Doxorubicin Resistance

For research focused on the kinetics of anthracycline internalization or mechanisms of drug resistance, pirarubicin is the compound of choice. Its superior cellular uptake (10-fold greater than doxorubicin conjugates [1]) and proven activity against doxorubicin-resistant cell lines [2] provide a powerful model system. It is particularly suited for studies involving polymer-drug conjugates where the intrinsic properties of the payload are paramount, and for screening novel agents intended to circumvent P-glycoprotein-mediated efflux or other resistance pathways.

Preclinical Development of Cardiosparing Anthracycline Therapies

In drug development programs aiming to reduce the cumulative cardiotoxicity associated with anthracyclines, pirarubicin is an essential comparator and lead candidate. Evidence from direct comparative studies shows that pirarubicin causes less severe ECG abnormalities and histopathological damage to the myocardium compared to both doxorubicin and epirubicin [3]. Furthermore, advanced formulations like liposomal pirarubicin demonstrate an 81.2% reduction in cardiac drug accumulation, providing a validated strategy for improving the therapeutic index [4].

Intravesical Chemotherapy for Bladder Cancer Models

Pirarubicin is a standard agent for intravesical instillation research, supported by clinical evidence of its efficacy in preventing recurrence of non-muscle invasive bladder cancer. The data showing a significant improvement in 5-year recurrence-free survival (72% vs. 54% with surgery alone) [5] and activity in patients who failed prior doxorubicin therapy [6] firmly establish its role. It is the rational choice for in vitro and in vivo models of superficial bladder cancer, for testing novel combination regimens, or for developing improved intravesical delivery systems.

Quote Request

Request a Quote for Pirarubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.